2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
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Overview
Description
2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyridine rings
Preparation Methods
The synthesis of 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 2-chloropyridine-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group in the pyridine ring can be oxidized to a carboxylic acid or reduced to an alcohol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of new materials and drugs.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
2-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde can be compared with other similar compounds such as:
2-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde: Contains a methyl group instead of a bromine atom.
2-(4-Nitro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde: Contains a nitro group, which significantly alters its reactivity and applications.
Properties
Molecular Formula |
C9H6BrN3O |
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Molecular Weight |
252.07 g/mol |
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-8-4-12-13(5-8)9-7(6-14)2-1-3-11-9/h1-6H |
InChI Key |
YAVXWATXFKILDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)Br)C=O |
Origin of Product |
United States |
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